4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 10 and a keto group at position 11. The benzenesulfonamide moiety is modified with a fluorine atom at position 4 and a methyl group at position 2. Its molecular formula is C21H17FN2O4S (estimated molecular mass: ~412.43), distinguishing it from closely related derivatives through these substitutions.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-13-11-15(8-9-17(13)22)29(26,27)23-14-7-10-19-16(12-14)21(25)24(2)18-5-3-4-6-20(18)28-19/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAIKKREEOMOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Dibenzo[b,f][1,4]oxazepine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminobenzophenone derivatives, cyclization can be achieved using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
-
Introduction of the Sulfonamide Group: : The sulfonamide group can be introduced by reacting the dibenzo[b,f][1,4]oxazepine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine (TEA) or pyridine.
-
Fluorination and Methylation: : The introduction of the fluorine and methyl groups can be achieved through selective halogenation and alkylation reactions. For instance, fluorination can be performed using N-fluorobenzenesulfonimide (NFSI) or similar reagents, while methylation can be done using methyl iodide (MeI) or dimethyl sulfate (DMS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to modify the oxazepine core or the sulfonamide group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3/H2SO4 for nitration, NFSI for fluorination.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, fluoro, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory and analgesic properties. It has shown promise in preclinical studies for the treatment of inflammatory diseases and pain management.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets in cells. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the death of bacterial cells or the reduction of inflammation in human tissues.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences between the target compound and analogs:
Key Observations :
- The 3-methyl group on the benzenesulfonamide in the target compound introduces steric effects that may influence binding to hydrophobic pockets in biological targets, compared to the fluorine-only analog .
- N,8-Dimethyl substitution () adds bulk to the oxazepine core, which could reduce conformational flexibility and affect target selectivity.
Physicochemical and Spectral Properties
IR Spectroscopy :
- The target compound’s benzenesulfonamide group is expected to show characteristic S=O stretches at ~1150–1300 cm⁻¹ and N-H stretches at ~3250–3350 cm⁻¹, consistent with related sulfonamides .
- The absence of a C=O stretch (~1660–1680 cm⁻¹) in the oxazepine core (due to the 11-oxo group) aligns with tautomeric stabilization observed in similar systems .
- Mass Spectrometry: The target compound’s monoisotopic mass (~412.43) is higher than the fluorine-only analog (398.41) due to the additional methyl group .
Biological Activity
The compound 4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a member of the sulfonamide class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepin core, which contributes to its biological efficacy. The presence of fluorine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the oxazepin structure often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole, which share structural similarities with oxazepins, have shown broad-spectrum antibacterial and antifungal activities. In particular:
- Antibacterial Effects : Compounds similar to the target compound have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and vancomycin .
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or fatty acid biosynthesis, such as enoyl-acyl carrier protein (ACP) reductase .
Anticancer Properties
Recent studies have suggested that compounds with similar scaffolds possess anticancer properties:
- Inhibition of Tumor Growth : Some derivatives have shown effectiveness in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Targeting Specific Pathways : The compound may interact with pathways involved in tumorigenesis, potentially affecting signaling molecules that regulate cell growth and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been well-documented:
- Cytokine Modulation : Studies indicate that these compounds can downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Study 1: Antibacterial Efficacy
A study conducted by Dhumal et al. (2016) evaluated a series of oxazepin derivatives against Mycobacterium bovis. The most active compounds exhibited strong inhibition in both active and dormant states of the bacteria, suggesting potential for treating tuberculosis .
Case Study 2: Anticancer Activity
In a recent investigation involving various cancer cell lines, compounds structurally related to the target compound were found to induce apoptosis in a dose-dependent manner. This highlights their potential as chemotherapeutic agents .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 0.25 | |
| Compound B | Anticancer | IC50 = 5 | |
| Compound C | Anti-inflammatory | N/A |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits fatty acid biosynthesis via ACP reductase |
| Cytokine Modulation | Reduces levels of pro-inflammatory cytokines |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
- Answer : The synthesis involves multi-step organic reactions, starting with the functionalization of the dibenzoxazepine core. Key steps include sulfonamide coupling under reflux conditions using solvents like dimethylformamide (DMF) or pyridine. Purification is achieved via recrystallization or column chromatography to isolate the final product . Reaction conditions (e.g., 80–120°C, inert atmosphere) and catalysts (e.g., triethylamine) are critical for optimizing yield and purity.
Q. How is the structural identity of this compound validated in synthetic workflows?
- Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : To verify proton environments and substituent positions.
- HPLC : For purity assessment (>95%).
- Mass spectrometry : To confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
- Answer : Initial screening includes:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
- Enzyme inhibition assays : Targeting carbonic anhydrase or cyclooxygenase isoforms, given the sulfonamide group’s known role in enzyme binding .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between structurally analogous dibenzoxazepine derivatives?
- Answer : Contradictions often arise from substituent effects (e.g., fluoro vs. chloro groups altering lipophilicity or steric hindrance). To address this:
- Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., replacing fluorine with methoxy or trifluoromethyl groups) and test under standardized conditions .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, followed by experimental validation .
Q. What experimental design strategies optimize synthesis yield while minimizing side products?
- Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 100°C, 1.2 eq. catalyst) to maximize yield.
- Process Analytical Technology (PAT) : Monitors reactions in real-time via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How can the pharmacokinetic profile of this compound be improved for therapeutic applications?
- Answer : Focus on prodrug strategies or nanocarrier systems :
- Prodrugs : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or bioavailability.
- Liposomal encapsulation : Improves blood-brain barrier penetration for CNS targets, validated via in vivo pharmacokinetic studies (e.g., plasma half-life, tissue distribution) .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?
- Answer : Use kinetic assays (e.g., stopped-flow spectroscopy) to determine inhibition constants () and mode (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
- X-ray crystallography : Resolves 3D structures of enzyme-inhibitor complexes to identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
Data Contradiction and Reproducibility
Q. How should researchers address variability in biological assay results across laboratories?
- Answer : Standardize protocols using reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) and validate cell lines/pH conditions.
- Inter-laboratory studies : Share batches of the compound and raw data to identify technical vs. biological variability.
- Quality control : Use LC-MS to verify compound integrity pre- and post-assay .
Structural and Functional Insights
Q. What computational tools predict the compound’s reactivity in novel chemical transformations?
- Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model reaction pathways, such as sulfonamide hydrolysis or electrophilic substitution.
- ICReDD’s reaction path search : Combines quantum chemistry and machine learning to propose viable synthetic routes (e.g., Suzuki-Miyaura coupling for dibenzoxazepine derivatization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
